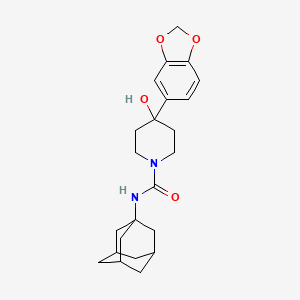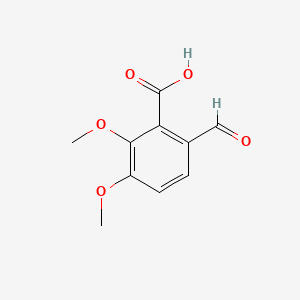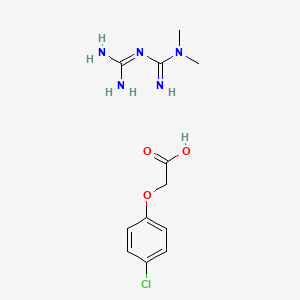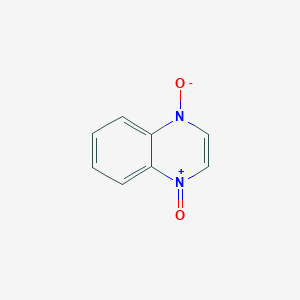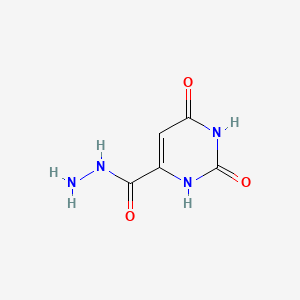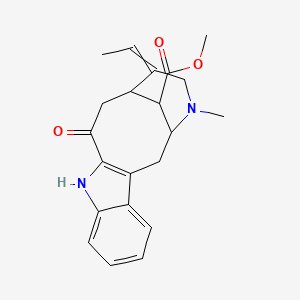
Vobasine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vobasine is a naturally occurring monoterpene indole alkaloid found in several species in the genus Tabernaemontana including Tabernaemontana divaricata . It was first reported by Renner in 1959 after its isolation from Voacanga africana . The two structurally related compounds, dregamine and tabernaemontanine, where its alkene (=CHCH 3) sidechain was reduced to ethyl groups in two configurations, had their relationship confirmed in the 1970s .
Synthesis Analysis
The biosynthesis of vobasine starts from the amino acid tryptophan. This is converted into strictosidine before further elaboration . The synthesis of alkaloids with the same carbon skeleton as vobasine began in the 1960s and has continued, with some work providing enantiospecific approaches to closely related compounds .Molecular Structure Analysis
The IUPAC name for Vobasine is Methyl (1 S ,14 R ,15 E ,18 S )-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo [12.3.1.0 3,11 .0 4,9 ]octadeca-3 (11),4,6,8-tetraene-18-carboxylate . Its chemical formula is C21H24N2O3 .Chemical Reactions Analysis
Vobasine is a part of the bisindole alkaloids, which consist of two different or identical monomeric indole alkaloid units with a C–N, C–O–C, or C–C bond . Some of the bisindole alkaloids showed cytotoxicity rather than those with monomeric units .Physical And Chemical Properties Analysis
Vobasine has a molar mass of 352.434 g·mol −1 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Cytotoxic Applications
Vobasine alkaloids, isolated from the stem-bark extract of Malayan Tabernaemontana, have shown appreciable cytotoxicity toward KB cells, suggesting potential applications in cancer research. The study highlights the isolation of new indole alkaloids comprising vobasine and their cytotoxic properties, which could be leveraged for developing anticancer therapies (Sim et al., 2014).
Antimycobacterial Activity
Research on compounds derived from Voacanga africana has led to the discovery of trimeric vobasine-aspidosperma-aspidosperma alkaloids with potent antimycobacterial activity. This finding opens up new avenues for the development of antimycobacterial agents, especially considering the compounds' significant activity without discernible cytotoxic effects (Fouotsa et al., 2021).
Anti-Onchocercal Activity
A study on the stem bark of Voacanga africana identified compounds with anti-onchocercal activity, which is crucial for developing new treatments against onchocerciasis, a parasitic disease caused by Onchocerca volvulus. The research highlights the potential of vobasine-derived compounds as leads for antifilarial drug development, supporting the traditional use of Voacanga africana in treating human onchocerciasis (Babiaka et al., 2020).
Safety And Hazards
Propiedades
Número CAS |
2134-83-0 |
|---|---|
Nombre del producto |
Vobasine |
Fórmula molecular |
C21H24N2O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
methyl 15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-4-12-11-23(2)17-9-15-13-7-5-6-8-16(13)22-20(15)18(24)10-14(12)19(17)21(25)26-3/h4-8,14,17,19,22H,9-11H2,1-3H3 |
Clave InChI |
TYPMTMPLTVSOBU-UHFFFAOYSA-N |
SMILES |
CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C |
SMILES canónico |
CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C |
Sinónimos |
vobasine vobasine hydrochloride vobasine monohydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



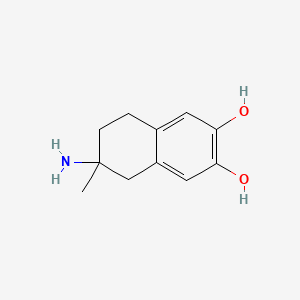
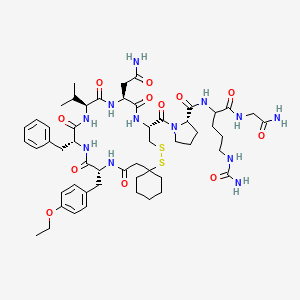
![N-(2-aminoethyl)-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide](/img/structure/B1212050.png)
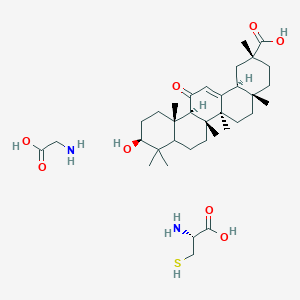
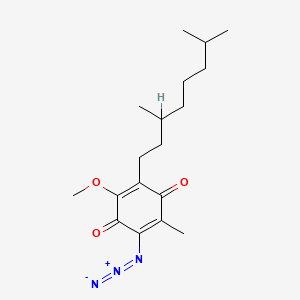
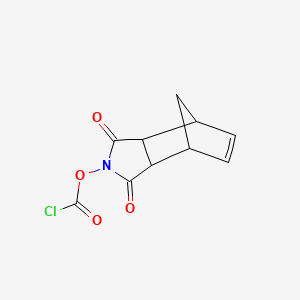
![(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B1212058.png)
